An In-depth Technical Guide to the Physical Properties of 2,2,3,3-Tetramethylhexane

An In-depth Technical Guide to the Physical Properties of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3-tetramethylhexane. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process modeling. This document presents quantitative data in a structured format, details standardized experimental protocols for property determination, and includes a logical workflow for physical property analysis.

Core Physical Properties of 2,2,3,3-Tetramethylhexane

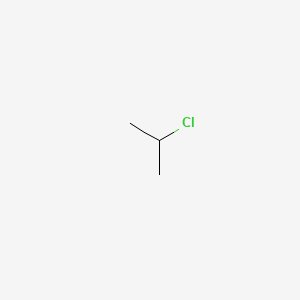

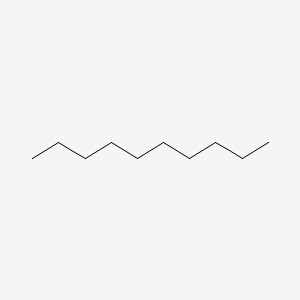

2,2,3,3-Tetramethylhexane is a highly branched alkane, an isomer of decane. Its structure significantly influences its physical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of 2,2,3,3-tetramethylhexane based on available scientific literature.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Density | 0.761 | g/cm³ |

| Boiling Point | 160.33 | °C |

| Melting Point | -53.99 | °C |

| Refractive Index | 1.426 | - |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. | - |

Experimental Protocols for Physical Property Determination

While specific experimental details for the cited values for 2,2,3,3-tetramethylhexane are not publicly available, the following sections describe standardized and widely accepted methodologies for determining the key physical properties of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic compound like 2,2,3,3-tetramethylhexane, a common and effective method is the Thiele tube or a digital melting point apparatus with a boiling point function.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The open end of the capillary should be submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (commonly a Thiele tube filled with mineral oil or an aluminum block).

-

Heating: The apparatus is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.[1][2]

-

Confirmation: To confirm the boiling point, the heating is stopped. As the liquid cools, the bubbling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is also recorded. The boiling point is the average of these two temperatures.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While 2,2,3,3-tetramethylhexane is a liquid at standard conditions, its melting point can be determined using a cryostat or a low-temperature melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a capillary tube, sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Cooling and Heating: The apparatus is cooled to a temperature below the expected melting point. Then, the sample is heated slowly and at a controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has transformed into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow (typically 0.5-1 °C).[3]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high precision.

Methodology:

-

Mass Measurement: An empty, dry pycnometer (a small glass flask of known volume) or a graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: The liquid sample is carefully added to the pycnometer or graduated cylinder to a calibrated mark, ensuring the precise volume is known.

-

Second Mass Measurement: The container with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The temperature of the sample should be noted, and if it is not at the standard temperature (usually 20°C), a correction factor is applied.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: A known mass of the solute (2,2,3,3-tetramethylhexane) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., ethanol, ether, water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period to ensure that equilibrium is reached.

-

Observation: The mixture is observed to see if the solute has completely dissolved. If it has, more solute is added until saturation is reached (i.e., no more solute will dissolve).

-

Quantification: For a quantitative measurement, the undissolved solute is separated by filtration or centrifugation, dried, and weighed. The mass of the dissolved solute is then calculated by subtracting the mass of the undissolved solute from the initial mass. The solubility is typically expressed in grams of solute per 100 mL of solvent.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Logical workflow for physical property determination.